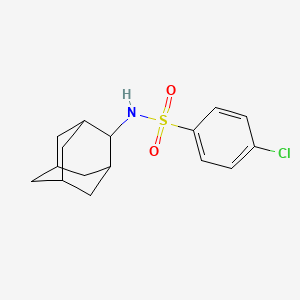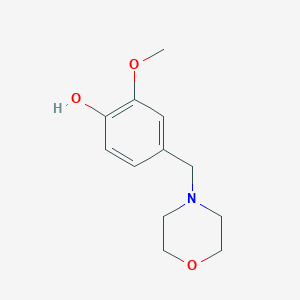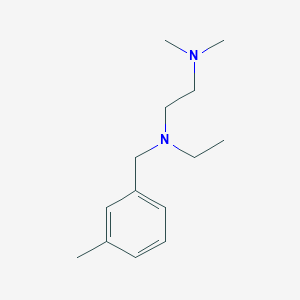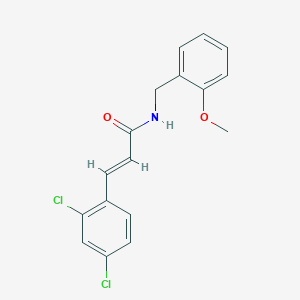
N-2-adamantyl-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-4-chlorobenzenesulfonamide, also known as ACSF (Adamantyl Chloro Sulfonamide Fluorophore), is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily synthesized and has a number of unique properties that make it an ideal tool for studying biological systems.
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-4-chlorobenzenesulfonamide is not fully understood, but it is believed to be related to its ability to bind to proteins and other biomolecules in the cell. When N-2-adamantyl-4-chlorobenzenesulfonamide binds to these molecules, it can alter their conformation and function, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
N-2-adamantyl-4-chlorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in cells and tissues. For example, it can alter the activity of ion channels and neurotransmitter receptors, leading to changes in the electrical properties of cells. N-2-adamantyl-4-chlorobenzenesulfonamide can also affect the production and release of neurotransmitters, as well as the function of enzymes and other proteins involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-2-adamantyl-4-chlorobenzenesulfonamide is its high selectivity and sensitivity for labeling cells and tissues. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, there are some limitations to its use, including the potential for toxicity at high concentrations and the need for specialized equipment to detect fluorescence.
Direcciones Futuras
There are a number of potential future directions for research on N-2-adamantyl-4-chlorobenzenesulfonamide and related fluorescent probes. One area of interest is the development of new probes with improved properties, such as increased sensitivity or reduced toxicity. Another area of research is the application of N-2-adamantyl-4-chlorobenzenesulfonamide to other biological systems, such as plants or bacteria. Finally, there is a need for further studies to elucidate the precise mechanisms of action of N-2-adamantyl-4-chlorobenzenesulfonamide and related compounds.
Métodos De Síntesis
The synthesis of N-2-adamantyl-4-chlorobenzenesulfonamide is a relatively simple process that involves the reaction of 2-adamantylamine with 4-chlorobenzenesulfonyl chloride. The resulting product is a white crystalline powder that can be purified using standard techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-2-adamantyl-4-chlorobenzenesulfonamide has a number of applications in scientific research, particularly in the field of neuroscience. It is commonly used as a fluorescent probe to label and track cells in the brain, allowing researchers to study the structure and function of neural circuits. N-2-adamantyl-4-chlorobenzenesulfonamide is also used to study the mechanisms of synaptic transmission and plasticity.
Propiedades
IUPAC Name |
N-(2-adamantyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXXLPYUPYFCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)





![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)
![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)